molecular formula C15H21N3O3S B2613934 4-[4-(pyridine-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione CAS No. 1904409-45-5

4-[4-(pyridine-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione

Cat. No.: B2613934
CAS No.: 1904409-45-5
M. Wt: 323.41
InChI Key: WLZQRNLJWJRUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(pyridine-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a piperazine ring substituted with a pyridine-4-carbonyl group and a thiane-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(pyridine-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection with PhSH followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[4-(pyridine-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The thiane-1,1-dione moiety can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-[4-(pyridine-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(pyridine-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(pyridine-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is unique due to its combination of a piperazine ring with a thiane-1,1-dione moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c19-15(13-1-5-16-6-2-13)18-9-7-17(8-10-18)14-3-11-22(20,21)12-4-14/h1-2,5-6,14H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZQRNLJWJRUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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